6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

FGFR Inhibition Kinase Selectivity Oncology Drug Discovery

Medicinal chemistry teams developing FGFR inhibitors require rigid, chiral scaffolds for potent kinase engagement. 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine addresses this need: - Low nanomolar IC50 (10-20 nM) across FGFR1-4 isoforms as a primary building block. - Enables fragment-based library synthesis and DNA-encoded library (DEL) campaigns. - Racemic scaffold for initial SAR; transition to (R)-enantiomer (CAS 2096419-45-1) for candidate profiling. - Suitable for aldosterone synthase inhibitor programs with improved selectivity over cyclohexa[c]pyridine analogs.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B12981411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CN=C2N
InChIInChI=1S/C8H11N3/c9-7-2-1-6-5(7)3-4-11-8(6)10/h3-4,7H,1-2,9H2,(H2,10,11)
InChIKeyWQQDXDGGJBEHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine: Chiral Scaffold for Kinase Inhibitors


6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine (CAS 2096419-60-0) is a chiral, bicyclic heterocyclic compound characterized by a rigid cyclopenta[c]pyridine core bearing amine substituents at the 1 and 5 positions . This structural motif confers a conformationally constrained scaffold that is increasingly recognized in medicinal chemistry for the development of kinase inhibitors, particularly those targeting the fibroblast growth factor receptor (FGFR) family [1]. Derivatives of this diamine have demonstrated potent FGFR inhibitory activity, with IC50 values in the low nanomolar range, positioning the compound as a critical building block for targeted anticancer agents [2].

Scaffold Conformationally constrained chiral bicyclic core
Workflow 1,5-Diamine motif for kinase inhibitor studies
Selection Racemate for early SAR; (R)-enantiomer for lead optimization

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine: Limitations of Generic Analogs


Simple substitution with achiral diaminopyridines (e.g., 2,3- or 3,4-diaminopyridine) or non-aminated cyclopenta[c]pyridines fails to replicate the three-dimensional pharmacophore required for potent kinase engagement. The specific 1,5-diamine substitution pattern on the rigid, chiral cyclopenta[c]pyridine scaffold enables a unique vectorial arrangement of key binding interactions—a feature absent in more flexible or planar alternatives [1]. This is concretely demonstrated by the pronounced drop in FGFR inhibitory potency when the cyclopenta[c]pyridine core is replaced with a cyclohexa[c]pyridine analog in related aldosterone synthase inhibitor series, highlighting the critical role of the five-membered ring geometry and its substitution pattern [2].

Pharmacophore Achiral diaminopyridines may not replicate 3D pharmacophore required for kinase engagement
Activity Non-aminated cyclopenta[c]pyridines lack measurable target inhibition
Ring Size Six-membered ring analogs may shift selectivity profile vs five-membered geometry

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine: Evidence vs. Closest Analogs


FGFR Kinase Panel: 1,5-Diamine Scaffold Potency Advantage

The 6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine scaffold, when elaborated to a full FGFR inhibitor (Example 168 in US10251892), achieves single-digit to low nanomolar IC50 values against the FGFR kinase panel (FGFR1: 20 nM, FGFR2: 10 nM, FGFR3: 10 nM, FGFR4: 20 nM) [1]. In stark contrast, non-aminated cyclopenta[c]pyridine scaffolds, such as the core 6,7-dihydro-5H-cyclopenta[c]pyridine (CAS 533-35-7), show no measurable FGFR inhibition, underscoring the essential role of the 1,5-diamine substitution for target engagement .

FGFR Panel IC50
Head-to-head
1,5-Diamine derivative: 10–20 nM vs Unsubstituted: >10,000 nM
Supports kinase-targeted study fit
Biochemical assay; ATP at Km per kinase
FGFR Inhibition Kinase Selectivity Oncology Drug Discovery

(R)-Enantiomer Cost Premium for Asymmetric Synthesis

The (R)-enantiomer of the dihydrochloride salt (CAS 2096419-45-1) is available at a premium price point (e.g., £1080.00 for 100 mg) with a high purity specification (95-97%), reflecting its value as a chiral building block for asymmetric synthesis . The racemic mixture (CAS 2096419-60-0) is priced significantly lower (e.g., ~$100-300/g range), directly correlating the cost differential with the degree of stereochemical control . This price-activity relationship quantifies the operational advantage for programs requiring enantiopure intermediates.

Enantiomer Cost
Data to verify
>100-fold premium for (R)-enantiomer vs racemate
Cost reflects stereochemical control requirements
Pricing from supplier catalogs; verify current
Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

CYP11B2 Inhibition: Cyclopenta Ring Superiority

In a head-to-head comparison of annulated pyridine series as aldosterone synthase (CYP11B2) inhibitors, cyclopenta[c]pyridine derivatives demonstrated superior potency and selectivity over their cyclohexa[c]pyridine analogs [1]. The specific substitution pattern of the diamine on the five-membered ring directly influences the binding mode within the CYP11B2 active site, as rationalized by crystal structure-based modeling. This study provides direct evidence that the cyclopentane ring is not a trivial structural feature but a critical determinant of biological activity.

CYP11B2 Ring Comparison
Head-to-head
Cyclopenta > cyclohexa in reported potency and selectivity
Ring geometry may influence binding mode
Based on X-ray crystallography models
CYP11B2 Inhibition Aldosterone Synthase Cardiovascular Drug Discovery

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine: Optimal Procurement Scenarios


FGFR Inhibitor Libraries: 1,5-Diamine Scaffold Priority

Medicinal chemistry teams developing FGFR1-4 inhibitors should procure the racemic 6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine as a primary building block for fragment-based or DNA-encoded library synthesis. The demonstrated ability of derivatives to achieve low nanomolar IC50 values (10-20 nM) across all four FGFR isoforms [1] makes this scaffold a superior choice over non-aminated cyclopenta[c]pyridines, which are inactive. This targeted approach reduces library size while increasing hit rates for FGFR programs.

Chiral Lead Optimization: (R)-Enantiomer for FGFR Programs

Upon identifying a promising racemic lead from initial SAR, teams should transition to the (R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine dihydrochloride (CAS 2096419-45-1) for final candidate profiling. The >100-fold price premium is justified by the need for stereochemically pure active pharmaceutical ingredient (API) intermediates and is consistent with the chiral nature of potent FGFR inhibitors exemplified in patent literature [1].

CYP11B2 Inhibitor Development: Ring-Size Selectivity

For cardiovascular drug discovery targeting aldosterone synthase, the cyclopenta[c]pyridine-1,5-diamine scaffold is the preferred chemotype based on head-to-head superiority over cyclohexa[c]pyridine analogs [2]. The rational binding mode and improved selectivity profile reduce the risk of off-target effects on steroidogenic enzymes, directly supporting a more focused and efficient lead identification campaign.

Application
Selection Property
Validation Focus
FGFR inhibitor library synthesis
1,5-Diamine scaffold for kinase engagement
FGFR isoform panel screening
Chiral lead optimization studies
Single enantiomer for stereochemical control
Enantiomeric purity and SAR consistency
CYP11B2 inhibitor studies
Five-membered ring geometry
CYP11B2 selectivity profile review
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